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Compound of Interest |

Compound Name: N-cyclohexylaniline Hydrochloride
CAS No.: 64316-73-0
Cat. No.: B1597006

Chemical Identity & Significance

N-Cyclohexylaniline Hydrochloride (also known as N-phenylcyclohexylamine hydrochloride)
is the ammonium salt of the secondary amine formed by the reductive amination of aniline and
cyclohexanone. It serves as a critical intermediate in the synthesis of rubber vulcanization
accelerators, antioxidants, and pharmaceutical precursors.[1]

Property Data
IUPAC Name N-cyclohexylanilinium chloride
CAS Number 1934-71-0 (Salt); 1821-36-9 (Free Base)

Molecular Formula

Molecular Weight 211.73 g/mol

Melting Point 170-175 °C (Experimental)

Soluble in water (

Solubility ), DMSO, Methanol; Sparingly soluble in non-

polar solvents.[2][3][4]

Synthesis Protocol (Self-Validating)
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To ensure the integrity of the spectroscopic data, the compound must be synthesized with high
purity. The following protocol utilizes a reductive amination pathway followed by salt formation,
a standard self-validating method where the disappearance of the imine intermediate confirms
reaction progress.

Step-by-Step Methodology

e Imine Formation:
o Combine Aniline (1.0 eq) and Cyclohexanone (1.0 eq) in dry methanol.
o Add a catalytic amount of acetic acid (1-2 drops) to activate the carbonyl.

o Stir at room temperature for 2 hours. Validation: Monitoring by TLC will show the
disappearance of aniline and the formation of a less polar imine spot.

e Reduction:
o Cool the solution to 0°C.
o Slowly add Sodium Borohydride (

) (1.5 eq) in small portions to prevent runaway exotherms.

o Allow the mixture to warm to room temperature and stir for 12 hours.
o Workup:
o Quench excess hydride with water. Extract the free base into Dichloromethane (DCM).

o Wash the organic layer with brine and dry over anhydrous

e Salt Formation (Critical Step):
o Dissolve the crude oil (Free Base) in diethyl ether.

o Bubble dry HCI gas through the solution or add 2M HCI in diethyl ether dropwise.
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o The N-cyclohexylaniline hydrochloride will precipitate immediately as a white solid.

o Filter and recrystallize from Ethanol/Ether to obtain analytical grade crystals (MP: 170—
175°C).

Reaction Pathway Visualization
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Figure 1: Stepwise synthesis of N-cyclohexylaniline hydrochloride via reductive amination.

Spectroscopic Characterization

The protonation of the secondary amine nitrogen drastically alters the spectroscopic signature
compared to the free base, most notably in the chemical shift of the

-proton (cyclohexyl methine) and the N-H vibrational modes.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterium Oxide (

) Frequency: 300 MHz[5][6][7][8]

The introduction of the positive charge on the nitrogen atom deshields the adjacent protons,
shifting them downfield.
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. Shift ( e . Structural
Assignment Multiplicity Integration .
ppm) Insight
Meta/Para
Aromatic (m/p) 7.35 Multiplet 3H protons on
phenyl ring.
Ortho protons;
Aromatic (0) 7.25 Multiplet 2H slightly shielded
relative to m/p.
Diagnostic Peak:
Significant
N-CH (Methine)  3.35-—3.25 Multiplet 1H downfield shift
due to
proximity.
Equatorial
Cyclohexyl 1.75-1.85 Multiplet 2H protons
to Nitrogen.
Cyclohexyl ) Remote ring
1.65-1.55 Multiplet 2H
protons.
Cyclohexyl 1.45-1.35 Multiplet 1H Distal proton.
Remaining axial
Cyclohexyl _ ,
) 1.30-0.85 Multiplet 6H protons (shielded
(Axial) .
region).
Note: In

, the ammonium protons (

) exchange rapidly with the solvent and are typically not observed.

B. Infrared Spectroscopy (FT-IR)
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The IR spectrum distinguishes the salt from the free base by the presence of broad ammonium
bands and the absence of the sharp secondary amine peak.

Wavenumber (

Functional Group Intensity Description
)
Characteristic
Ammonium N-H "Ammonium Salt"
2400 — 3000 Broad, Strong
Stretch envelope; overlaps C-

H stretches.

Typical
Aromatic C-H Stretch 3030 — 3060 Weak
C-H stretching.

Cyclohexyl ring
Aliphatic C-H Stretch 2850 — 2930 Strong
C-H vibrations.

Deformation mode of

Ammonium N-H Bend ~1580 — 1600 Medium the

group.

Characteristic

Aromatic Rin
9 1490, 1450 Strong benzenoid ring

Breathing o
skeletal vibrations.

C. Mass Spectrometry (MS)

In standard Electron lonization (EIl) or ESI, the salt dissociates. The spectra reflect the cationic
free base.

e Molecular lon (

): m/z 175 (Free base radical cation).

e Protonated Molecular lon (

): m/z 176 (ESI positive mode).
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e Fragmentation Logic:
o m/z 132: Loss of propyl radical (

) from the cyclohexyl ring (Ring contraction).

o m/z 118: Loss of butyl radical (

)-

o m/z 93: Aniline cation (

), resulting from the cleavage of the N-Cyclohexyl bond.

Spectroscopic Logic Diagram
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Figure 2: Correlation between chemical structure and observed spectroscopic signals.
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¢ General Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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